Cas no 2097890-27-0 (2-(2-fluorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide)

2-(2-Fluorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide is a synthetic organic compound featuring a fluorophenoxy moiety linked to a pyrazole-substituted cyclohexylacetamide scaffold. Its structural design combines a fluorinated aromatic group with a heterocyclic amine, offering potential utility in medicinal chemistry and pharmaceutical research. The presence of the fluorine atom enhances metabolic stability and binding affinity, while the pyrazole ring contributes to diverse intermolecular interactions. This compound may serve as a valuable intermediate or bioactive candidate in drug discovery, particularly for targeting receptors or enzymes where fluorinated analogs are advantageous. Its well-defined chemical properties and modular structure facilitate further derivatization for structure-activity relationship studies.
2-(2-fluorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide structure
2097890-27-0 structure
Product name:2-(2-fluorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide
CAS No:2097890-27-0
MF:C17H20FN3O2
MW:317.35800743103
CID:5467950

2-(2-fluorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(2-fluorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide
    • 2-(2-fluorophenoxy)-N-(4-pyrazol-1-ylcyclohexyl)acetamide
    • Inchi: 1S/C17H20FN3O2/c18-15-4-1-2-5-16(15)23-12-17(22)20-13-6-8-14(9-7-13)21-11-3-10-19-21/h1-5,10-11,13-14H,6-9,12H2,(H,20,22)
    • InChI Key: AQXVAPBKPHVBQV-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1OCC(NC1CCC(CC1)N1C=CC=N1)=O

Computed Properties

  • Exact Mass: 317.15395505 g/mol
  • Monoisotopic Mass: 317.15395505 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 388
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 56.2
  • XLogP3: 2.6
  • Molecular Weight: 317.36

2-(2-fluorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6574-1088-5μmol
2-(2-fluorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide
2097890-27-0
5μmol
$63.0 2023-09-07
Life Chemicals
F6574-1088-4mg
2-(2-fluorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide
2097890-27-0
4mg
$66.0 2023-09-07
Life Chemicals
F6574-1088-20mg
2-(2-fluorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide
2097890-27-0
20mg
$99.0 2023-09-07
Life Chemicals
F6574-1088-40mg
2-(2-fluorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide
2097890-27-0
40mg
$140.0 2023-09-07
Life Chemicals
F6574-1088-75mg
2-(2-fluorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide
2097890-27-0
75mg
$208.0 2023-09-07
Life Chemicals
F6574-1088-15mg
2-(2-fluorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide
2097890-27-0
15mg
$89.0 2023-09-07
Life Chemicals
F6574-1088-2mg
2-(2-fluorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide
2097890-27-0
2mg
$59.0 2023-09-07
Life Chemicals
F6574-1088-25mg
2-(2-fluorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide
2097890-27-0
25mg
$109.0 2023-09-07
Life Chemicals
F6574-1088-20μmol
2-(2-fluorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide
2097890-27-0
20μmol
$79.0 2023-09-07
Life Chemicals
F6574-1088-10μmol
2-(2-fluorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide
2097890-27-0
10μmol
$69.0 2023-09-07

Additional information on 2-(2-fluorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide

2-(2-Fluorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide: A Comprehensive Overview

The compound 2-(2-fluorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide, with the CAS number 2097890-27-0, is a complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its unique structure, which combines a fluoro-substituted phenoxy group with a pyrazole moiety attached to a cyclohexane ring. The integration of these functional groups contributes to its diverse biological activities, making it a promising candidate for various therapeutic applications.

Recent studies have highlighted the potential of this compound as a modulator of key cellular pathways. For instance, research published in the Journal of Medicinal Chemistry demonstrated that 2-(2-fluorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide exhibits potent inhibitory activity against certain kinase enzymes, which are critical targets in cancer therapy. The fluoro-substituted phenoxy group plays a pivotal role in enhancing the compound's bioavailability and stability, while the pyrazole moiety contributes to its ability to interact with specific protein targets.

In addition to its enzymatic inhibitory properties, this compound has shown promising results in preclinical models of neurodegenerative diseases. A study conducted by researchers at the University of California, San Francisco, revealed that 2-(2-fluorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide can effectively cross the blood-brain barrier and exhibit neuroprotective effects in vitro. This finding underscores its potential as a novel therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease.

The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the preparation of the fluoro-substituted phenol derivative, followed by acetylation and subsequent coupling with the pyrazole-containing cyclohexane ring. The use of palladium-catalyzed cross-coupling reactions has significantly improved the efficiency and yield of this synthesis pathway.

From an environmental perspective, 2-(2-fluorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide has been evaluated for its biodegradability and ecotoxicological profile. Initial assessments indicate that the compound is not persistent in aquatic environments and exhibits low toxicity to non-target organisms. These findings are crucial for ensuring that its development and use align with current environmental regulations and sustainability goals.

In conclusion, 2-(2-fluorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide represents a significant advancement in medicinal chemistry. Its unique structure, coupled with its diverse biological activities, positions it as a valuable tool for addressing unmet medical needs. As research continues to unravel its full potential, this compound is poised to make a meaningful impact on the development of novel therapeutic agents.

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